Metabolic Stability: 1‑Azaspiro[3.3]heptane Core Delivers a 1.68‑Fold Longer Half‑Life than the 2‑Azaspiro[3.3]heptane Core
The 1‑azaspiro[3.3]heptane scaffold demonstrates significantly improved in vitro metabolic stability compared to the widely used 2‑azaspiro[3.3]heptane bioisostere. In human liver microsome assays, the 1‑azaspiro[3.3]heptane core exhibits a half‑life of 52 minutes, whereas the 2‑azaspiro[3.3]heptane core exhibits a half‑life of only 31 minutes . This 1.68‑fold improvement directly translates to longer residence times and lower intrinsic clearance for drug candidates built on this core.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes, half‑life) |
|---|---|
| Target Compound Data | 52 minutes (1‑azaspiro[3.3]heptane core) |
| Comparator Or Baseline | 31 minutes (2‑azaspiro[3.3]heptane core) |
| Quantified Difference | 1.68‑fold longer half‑life (+21 minutes) |
| Conditions | Human liver microsome assay; exact substrate structures not specified but represent the spirocyclic core comparison. |
Why This Matters
A 68% increase in metabolic half‑life at the core‑scaffold level predicts drug candidates with lower clearance, reduced dosing frequency, and improved pharmacokinetic profiles relative to 2‑azaspiro[3.3]heptane‑based analogs.
- [1] Mykhailiuk, P. K.; Kirichok, A. A.; et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv 2023, preprint. View Source
